5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with cyclohexyl isothiocyanate and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Scientific Research Applications
5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. The compound may also interfere with DNA replication and repair mechanisms, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Thiazolidinones: A class of compounds with a thiazolidinone core, similar to the compound .
Benzothiazoles: Compounds containing a benzothiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
5-[(2,4-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both cyclohexyl and thioxo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21NO3S2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21NO3S2/c1-21-14-9-8-12(15(11-14)22-2)10-16-17(20)19(18(23)24-16)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3/b16-10- |
InChI Key |
ZIAYZGYXNNLEIW-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC |
Origin of Product |
United States |
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